An In-depth Technical Guide to 1-(2,5-dichlorophenyl)piperazine dihydrochloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-(2,5-dichlorophenyl)piperazine dihydrochloride: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 1-(2,5-dichlorophenyl)piperazine dihydrochloride, a key chemical intermediate in contemporary drug discovery and neuroscience research. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, and pharmacological significance of this compound, offering field-proven insights and detailed experimental protocols.
Introduction: The Significance of Arylpiperazines
Arylpiperazines represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous centrally active pharmaceuticals. Their versatile structure allows for modular modifications to achieve desired affinities for various G protein-coupled receptors (GPCRs), particularly serotonin and dopamine receptors. 1-(2,5-dichlorophenyl)piperazine is a notable member of this class, serving as a crucial building block for more complex molecules with potential therapeutic applications in treating psychiatric disorders.[1][2] The dihydrochloride salt form enhances the compound's stability and solubility, making it amenable to a wide range of experimental conditions.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1-(2,5-dichlorophenyl)piperazine dihydrochloride is fundamental to its application in research and development.
Chemical Identification and Molecular Structure
The structure of 1-(2,5-dichlorophenyl)piperazine consists of a piperazine ring attached to a dichlorinated phenyl group at the 2 and 5 positions. The dihydrochloride salt is formed by the protonation of the two nitrogen atoms of the piperazine ring.
Diagram: Molecular Structure of 1-(2,5-dichlorophenyl)piperazine dihydrochloride
Caption: 2D structure of 1-(2,5-dichlorophenyl)piperazine dihydrochloride.
Tabulated Physicochemical Data
The following table summarizes the key physicochemical properties of 1-(2,5-dichlorophenyl)piperazine and its dihydrochloride salt.
| Property | Value | Source(s) |
| Chemical Name | 1-(2,5-dichlorophenyl)piperazine dihydrochloride | [2] |
| CAS Number | 827614-47-1 | [2] |
| Molecular Formula | C₁₀H₁₄Cl₄N₂ | |
| Molecular Weight | 304.04 g/mol | |
| Appearance | Solid | |
| Melting Point | 251-253 °C (monohydrochloride) | [3] |
| Solubility | Soluble in water, DMSO, and methanol (inferred from related compounds) | [4] |
| InChI Key | CYCGXYKRUBKWHT-UHFFFAOYSA-N |
Synthesis and Characterization
The synthesis of 1-(2,5-dichlorophenyl)piperazine typically proceeds via a palladium-catalyzed cross-coupling reaction, most notably the Buchwald-Hartwig amination. This method offers a versatile and efficient route to a wide range of N-arylpiperazines.[1][5]
Synthetic Workflow: Buchwald-Hartwig Amination
The synthesis involves the coupling of an aryl halide (1,4-dichlorobenzene or 1-bromo-2,5-dichlorobenzene) with piperazine, often using a Boc-protected form of piperazine to prevent double arylation.[6]
Diagram: Synthetic Workflow
Caption: Generalized workflow for the synthesis of 1-(2,5-dichlorophenyl)piperazine dihydrochloride.
Detailed Synthetic Protocol
The following protocol is a representative example for the synthesis of 1-(2,5-dichlorophenyl)piperazine.
Step 1: Buchwald-Hartwig Amination
-
To a stirred solution of 1-bromo-2,5-dichlorobenzene (1 equivalent) and N-Boc-piperazine (1.2 equivalents) in toluene, add a palladium catalyst such as Pd₂(dba)₃ (0.02 equivalents) and a suitable phosphine ligand like XPhos (0.04 equivalents).
-
Add sodium tert-butoxide (1.4 equivalents) as the base.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon) at 80-100 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction mixture, dilute with a suitable organic solvent, and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-Boc-4-(2,5-dichlorophenyl)piperazine.
Step 2: Boc Deprotection and Salt Formation
-
Dissolve the purified 1-Boc-4-(2,5-dichlorophenyl)piperazine in a suitable solvent such as dioxane or diethyl ether.
-
Add an excess of a solution of hydrochloric acid in the same solvent.
-
Stir the mixture at room temperature, which should result in the precipitation of the dihydrochloride salt.
-
Collect the precipitate by filtration, wash with the solvent, and dry under vacuum to obtain 1-(2,5-dichlorophenyl)piperazine dihydrochloride.
Spectroscopic Characterization
The structural confirmation of 1-(2,5-dichlorophenyl)piperazine dihydrochloride is achieved through a combination of spectroscopic techniques.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the dichlorophenyl ring and the methylene protons of the piperazine ring. The aromatic protons will appear as multiplets in the range of δ 7.0-7.5 ppm. The piperazine protons will likely appear as two broad multiplets, corresponding to the two sets of non-equivalent methylene groups, typically in the range of δ 3.0-3.5 ppm. The N-H protons of the protonated piperazine will appear as a broad singlet at a downfield chemical shift.[7]
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the six aromatic carbons and the two distinct methylene carbons of the piperazine ring. The aromatic carbons will resonate in the region of δ 115-150 ppm, with the carbons attached to chlorine atoms showing characteristic shifts. The piperazine carbons are expected to appear in the range of δ 40-55 ppm.[8]
FT-IR Spectroscopy: The FT-IR spectrum will show characteristic absorption bands. N-H stretching vibrations for the protonated amines are expected in the region of 2400-2800 cm⁻¹. C-H stretching vibrations of the aromatic ring will be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the piperazine ring will appear in the 2800-3000 cm⁻¹ region. Aromatic C=C stretching vibrations will be present in the 1400-1600 cm⁻¹ range. The C-N stretching vibration is expected around 1200-1350 cm⁻¹. The C-Cl stretching vibrations will be visible in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the free base. The fragmentation pattern in ESI-MS is expected to show a prominent molecular ion peak [M+H]⁺ for the free base. Characteristic fragment ions would result from the cleavage of the piperazine ring and the loss of the dichlorophenyl moiety.[4][9]
Chemical Reactivity and Stability
The chemical reactivity of 1-(2,5-dichlorophenyl)piperazine is primarily centered around the secondary amine of the piperazine ring, which can undergo various reactions such as alkylation, acylation, and condensation. The dihydrochloride salt is generally more stable and less hygroscopic than the free base.[10] Phenylpiperazines can degrade upon extended storage at room temperature, so proper storage is crucial.[10] Stability testing under accelerated conditions is recommended to determine the shelf life for specific applications.[11][][13][14]
Pharmacological Profile and Mechanism of Action
Arylpiperazines, including dichlorophenylpiperazine analogues, are known to interact with aminergic GPCRs.[2] The position of the chlorine atoms on the phenyl ring significantly influences the pharmacological activity.
Interaction with Serotonin and Dopamine Receptors
1-(2,5-dichlorophenyl)piperazine is expected to exhibit affinity for various serotonin (5-HT) and dopamine (D) receptors. The specific binding profile determines its potential therapeutic applications. For instance, many arylpiperazines are ligands for 5-HT₁A, 5-HT₂A, and D₂ receptors.[15] The interaction with these receptors is crucial for the modulation of neurotransmission in the central nervous system.
Diagram: Ligand-Receptor Interaction
Caption: Schematic of arylpiperazine interaction with a G protein-coupled receptor.
Structure-Activity Relationships
The dichlorophenyl moiety plays a key role in the binding affinity and selectivity of the molecule. The 2,5-dichloro substitution pattern differentiates it from other isomers like the 2,3-dichloro analogue, which is a metabolite of the antipsychotic aripiprazole and a partial agonist at D₂ and D₃ receptors.[15] The specific pharmacological profile of the 2,5-dichloro isomer would need to be determined through in vitro binding and functional assays.
Experimental Protocols and Applications
1-(2,5-dichlorophenyl)piperazine dihydrochloride is a valuable tool in neuroscience research and a starting material for the synthesis of novel drug candidates.
Protocol for HPLC Analysis
High-performance liquid chromatography (HPLC) is a standard method for assessing the purity and quantifying the concentration of arylpiperazines.
Objective: To determine the purity of a sample of 1-(2,5-dichlorophenyl)piperazine dihydrochloride.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 0.1% Trifluoroacetic acid in water
-
Sample of 1-(2,5-dichlorophenyl)piperazine dihydrochloride
-
Solvent for sample preparation (e.g., 50:50 acetonitrile/water)
Procedure:
-
Prepare the mobile phases and degas them.
-
Equilibrate the HPLC system with the initial mobile phase composition (e.g., 95% B, 5% A).
-
Prepare a stock solution of the sample at a known concentration (e.g., 1 mg/mL) in the sample solvent.
-
Set the UV detector to an appropriate wavelength (e.g., 254 nm).
-
Inject a suitable volume of the sample (e.g., 10 µL).
-
Run a gradient elution program, for example:
-
0-2 min: 5% A
-
2-15 min: Ramp to 95% A
-
15-18 min: Hold at 95% A
-
18-20 min: Return to 5% A
-
-
Analyze the resulting chromatogram to determine the retention time of the main peak and the area percentage of any impurities.
Applications in Research
-
Drug Discovery: Serves as a key intermediate for the synthesis of novel compounds targeting serotonin and dopamine receptors for the treatment of depression, anxiety, and psychosis.
-
Neuroscience Research: Used as a research tool to probe the function of specific neurotransmitter systems and to characterize the binding sites of novel ligands.[16]
-
Pharmacological Studies: Employed in in vitro and in vivo studies to investigate the structure-activity relationships of arylpiperazines and to identify new therapeutic targets.
Safety and Handling
1-(2,5-dichlorophenyl)piperazine dihydrochloride should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is classified as an irritant, causing skin and serious eye irritation.[2] May cause respiratory irritation.[2] It is important to consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Conclusion
1-(2,5-dichlorophenyl)piperazine dihydrochloride is a compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and neuroscience. Its well-defined chemical properties, accessible synthesis, and relevance as a pharmacological scaffold make it a valuable tool for the development of new therapeutics. This guide has provided a comprehensive overview of its key characteristics and applications, intended to support and inform the work of researchers and drug development professionals.
References
- A Technical Guide to the Physicochemical Properties of Piperazine Salts. Benchchem.
- 119532-26-2 | CAS D
- 1-(2,5-Dichlorophenyl)piperazine | C10H12Cl2N2 | CID 2758188. PubChem.
- 2,3-Dichlorophenylpiperazine. Wikipedia.
- 1-(2,5-Dichlorophenyl)piperazine hydrochloride | 119438-13-0 | FD67226. Biosynth.
- Dichlorophenyl piperazines, including a recently-approved atypical antipsychotic, are potent inhibitors of DHCR7, the last enzyme in cholesterol biosynthesis. PubMed.
- 1-(2,5-dichlorophenyl)piperazine dihydrochloride AldrichCPR. Sigma-Aldrich.
- BH amination side products and purific
- Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Chemistry Portal.
- Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermedi
- Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands. PubMed.
- 1-(2-Chlorophenyl)piperazine(39512-50-0) 13C NMR spectrum. ChemicalBook.
- 1-(2-Chlorophenyl)piperazine(39512-50-0) 1H NMR spectrum. ChemicalBook.
- 1-(2,5-dichlorophenyl)-4-(3,4-dimethoxyphenyl)sulfonyl-piperazine - Optional[MS (GC)] - Spectrum. SpectraBase.
- Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PMC - PubMed Central.
- 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace.
- Synthesis and structure-activity relationships of a new model of arylpiperazines. 8. Computational simulation of ligand-receptor interaction of 5-HT(1A)R agonists with selectivity over alpha1-adrenoceptors. PubMed.
- Solid liquid solubility of piperazine. SINTEF.
- 1-(2,5-dichlorophenyl)piperazine hydrochloride | 119438-13-0. Sigma-Aldrich.
- Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI.
- The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. PubMed.
- NMR Spectroscopy :: 13C NMR Chemical Shifts.
- 1-(3-Chlorophenyl)piperazine hydrochloride(65369-76-8) 1H NMR spectrum. ChemicalBook.
- 1-(3,4-Dichlorophenyl)piperazine hydrochloride | 76835-17-1. Benchchem.
- 1-(2,3-Dichlorophenyl)piperazine | C10H12Cl2N2 | CID 851833. PubChem.
- 1-(2,3-Dichlorophenyl)piperazine hydrochloride. SpectraBase.
- CHEMICAL STABILITY OF DRUGS. IIP Series.
- 1-(2-FLUOROPHENYL)PIPERAZINE HYDROCHLORIDE(1011-16-1) 13C NMR spectrum. ChemicalBook.
- A Review on Analytical Methods for Piperazine Determin
- N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. PubMed.
- 1-(2,3-Dichlorophenyl)piperazine hydrochloride | 119532-26-2. ChemicalBook.
- CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.
- Preparation method of 1-(2, 3-dichlorophenyl) piperazine.
- 1 2 3 Dichlorophenyl piperazine. mzCloud.
- 1-(2,3-Dichlorophenyl)piperazine hydrochloride. SpectraBase.
- Stability Testing of Active Pharmaceutical Ingredients. BOC Sciences.
- Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society.
- Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. NIH.
- CHEMICAL STABILITY OF DRUGS. RSquareL.
- Synthesis, crystal structures, molecular docking, and in vitro biological activities of transition metals with 4-(2,3-dichlorophenyl)piperazine-1-carboxylic acid. PubMed.
- Evaluation of Stability Study of Drug Substance and Drug Product as per Regulatory Guidelines. International Journal of Pharmaceutical Sciences.
- Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine deriv
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(2,5-dichlorophenyl)piperazine Dihydrochloride | C10H14Cl4N2 | CID 2758187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(2,5-dichlorophenyl)piperazine hydrochloride | 119438-13-0 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. scispace.com [scispace.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. iipseries.org [iipseries.org]
- 13. rsquarel.org [rsquarel.org]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. mdpi.com [mdpi.com]
- 16. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
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